
Bindarit (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bindarit (sodium salt) is a synthetic indazolic derivative known for its prominent anti-inflammatory properties. It is chemically identified as 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid. Bindarit has been shown to be effective in treating various experimental inflammatory and autoimmune disorders, including viral and adjuvant arthritis, acute pancreatitis, diabetic nephritis, and autoimmune encephalomyelitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bindarit is synthesized through a series of chemical reactions involving indazole derivatives. The synthetic route typically involves the reaction of 1-benzylindazole with appropriate reagents to introduce the methoxy and methylpropanoic acid groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the reactions .
Industrial Production Methods
Industrial production of Bindarit involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions to ensure high yield and purity. The compound is often produced in large reactors with controlled temperature and pressure to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Bindarit undergoes various chemical reactions, including:
Oxidation: Bindarit can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Bindarit can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and the use of solvents like DMSO .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Bindarit, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Bindarit has a wide range of scientific research applications:
Wirkmechanismus
Bindarit exerts its effects by modulating the nuclear factor-κB (NF-κB) signaling pathway. It specifically inhibits the phosphorylation of IκBα and p65, which are key proteins involved in the activation of NF-κB. This inhibition leads to a reduction in the production of inflammatory cytokines like MCP-1 and interleukin-8 (IL-8). Bindarit also interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization, which further impacts inflammatory signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Bindarit is unique compared to other similar compounds due to its specific inhibition of MCP-1 production and its interaction with FABP4. Similar compounds include:
Indomethacin: Another anti-inflammatory indazolic derivative, but with different molecular targets.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.
Diclofenac: Another NSAID with a different mechanism of action, primarily inhibiting cyclooxygenase enzymes.
Bindarit’s uniqueness lies in its selective inhibition of specific chemokines and its interaction with FABP4, making it a promising candidate for targeted anti-inflammatory therapies .
Eigenschaften
Molekularformel |
C19H20N2NaO3 |
|---|---|
Molekulargewicht |
347.4 g/mol |
InChI |
InChI=1S/C19H20N2O3.Na/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3,(H,22,23); |
InChI-Schlüssel |
MRYLTQXTZCLUCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


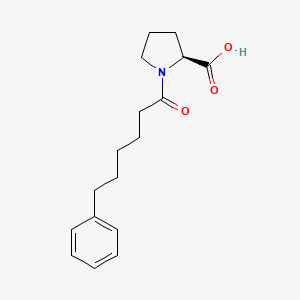

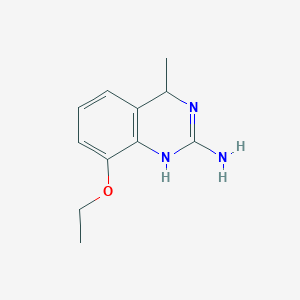
![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)

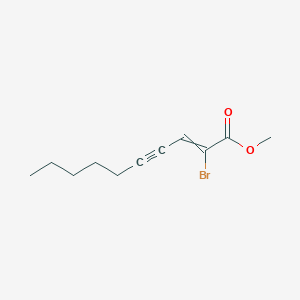
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
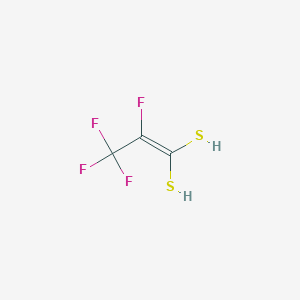
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)

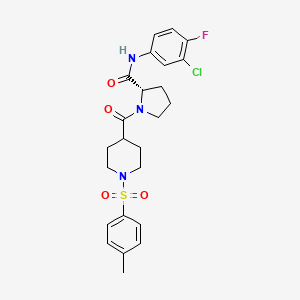
![7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate](/img/structure/B12620590.png)
